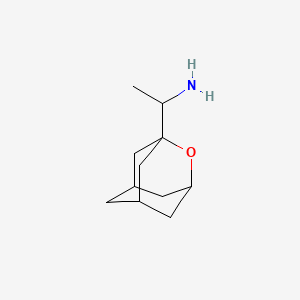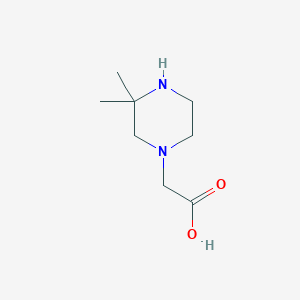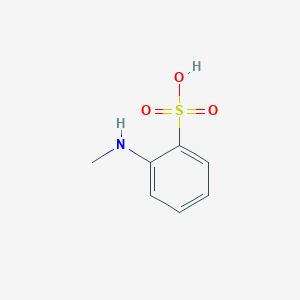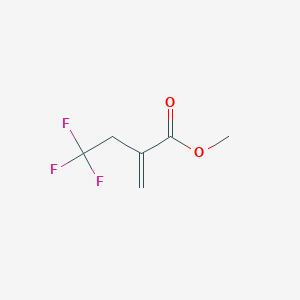
tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfonamide derivativeThe reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate is used as a protecting group for amines. It allows for selective reactions to occur at other functional groups without interference from the amine group .
Biology and Medicine: It can be used as a building block for the synthesis of bioactive molecules and drug candidates .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and intermediates for various applications, including pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under mild acidic conditions, revealing the free amine group for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules .
Comparación Con Compuestos Similares
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbamate
- tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate
Comparison:
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate : This compound has hydroxyl groups instead of the sulfonamide group, making it more hydrophilic and suitable for different types of reactions.
- tert-Butyl carbamate : A simpler structure without additional functional groups, primarily used as a general protecting group for amines.
- tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate : Contains a sulfanyl group instead of a sulfonamide group, which can lead to different reactivity and applications .
Conclusion
tert-Butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and the chemical industry. Its unique structure allows for selective reactions and protection of amine groups, making it a valuable tool in the development of complex molecules.
Propiedades
Fórmula molecular |
C10H22N2O4S |
|---|---|
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate |
InChI |
InChI=1S/C10H22N2O4S/c1-9(2,3)16-8(13)12-6-10(4,5)7-17(11,14)15/h6-7H2,1-5H3,(H,12,13)(H2,11,14,15) |
Clave InChI |
HWLKHNUGDSYVHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C)(C)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B13498110.png)
![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)
![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)


![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)


![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
